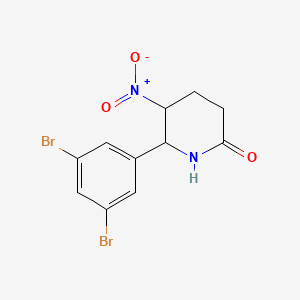
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one is a chemical compound characterized by the presence of a piperidinone ring substituted with a 3,5-dibromophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one typically involves the reaction of 3,5-dibromophenyl derivatives with piperidinone precursors under specific conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds between the aryl halide and the piperidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to inhibit the activity of mitochondrial thioredoxin reductase, leading to the accumulation of reactive oxygen species and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromophenyl-functionalised imidazolium salts: These compounds share the 3,5-dibromophenyl group and have been studied for their anticancer activity.
Fluorinated pyridines: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one is unique due to its specific combination of a piperidinone ring, a 3,5-dibromophenyl group, and a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
389091-61-6 |
|---|---|
Molecular Formula |
C11H10Br2N2O3 |
Molecular Weight |
378.02 g/mol |
IUPAC Name |
6-(3,5-dibromophenyl)-5-nitropiperidin-2-one |
InChI |
InChI=1S/C11H10Br2N2O3/c12-7-3-6(4-8(13)5-7)11-9(15(17)18)1-2-10(16)14-11/h3-5,9,11H,1-2H2,(H,14,16) |
InChI Key |
RAVMWZXLCBDEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















